2-Deoxy-D-ribose 1,3,4-Triacetate 2-Deoxy-D-ribose 1,3,4-Triacetate
Brand Name: Vulcanchem
CAS No.: 4258-01-9
VCID: VC0133745
InChI: InChI=1S/C11H16O7/c1-6(12)16-9-4-11(18-8(3)14)15-5-10(9)17-7(2)13/h9-11H,4-5H2,1-3H3/t9-,10+,11-/m0/s1
SMILES: CC(=O)OC1CC(OCC1OC(=O)C)OC(=O)C
Molecular Formula: C11H16O7
Molecular Weight: 260.24 g/mol

2-Deoxy-D-ribose 1,3,4-Triacetate

CAS No.: 4258-01-9

Reference Standards

VCID: VC0133745

Molecular Formula: C11H16O7

Molecular Weight: 260.24 g/mol

2-Deoxy-D-ribose 1,3,4-Triacetate - 4258-01-9

CAS No. 4258-01-9
Product Name 2-Deoxy-D-ribose 1,3,4-Triacetate
Molecular Formula C11H16O7
Molecular Weight 260.24 g/mol
IUPAC Name [(2S,4S,5R)-2,5-diacetyloxyoxan-4-yl] acetate
Standard InChI InChI=1S/C11H16O7/c1-6(12)16-9-4-11(18-8(3)14)15-5-10(9)17-7(2)13/h9-11H,4-5H2,1-3H3/t9-,10+,11-/m0/s1
Standard InChIKey DJXJTSGHFMVUCG-AXFHLTTASA-N
Isomeric SMILES CC(=O)O[C@H]1C[C@@H](OC[C@H]1OC(=O)C)OC(=O)C
SMILES CC(=O)OC1CC(OCC1OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OC1CC(OCC1OC(=O)C)OC(=O)C
Synonyms β-D-2-Deoxy-ribopyranose Triacetate; 2-Deoxy-β-D-erythro-pentopyranose Triacetate
PubChem Compound 9856496
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator